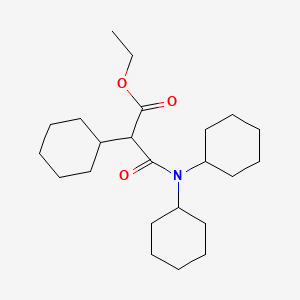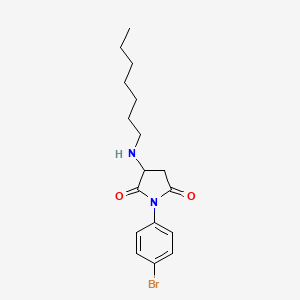![molecular formula C23H30N2O4 B5219498 2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-furylmethyl)-5-methoxybenzamide](/img/structure/B5219498.png)
2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-furylmethyl)-5-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-furylmethyl)-5-methoxybenzamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It is commonly referred to as CP-122,721 and belongs to the class of compounds known as benzamides. CP-122,721 has been shown to have a variety of biochemical and physiological effects that make it a promising candidate for further research.
Mecanismo De Acción
The exact mechanism of action of CP-122,721 is not fully understood, but it is believed to act as a selective antagonist of the dopamine D3 receptor. This receptor is involved in the regulation of reward and motivation pathways in the brain, making it a promising target for the treatment of addiction and other psychiatric disorders.
Biochemical and Physiological Effects:
CP-122,721 has a variety of biochemical and physiological effects that make it a promising candidate for further research. It has been shown to reduce anxiety-like behavior in animal models, as well as to reduce the rewarding effects of drugs such as cocaine and amphetamines. Additionally, CP-122,721 has been shown to increase the activity of certain neurotransmitters, such as dopamine and norepinephrine, in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CP-122,721 for lab experiments is its selectivity for the dopamine D3 receptor. This allows researchers to study the effects of targeting this receptor specifically, without affecting other receptors in the brain. However, one limitation of CP-122,721 is that it has relatively low potency, meaning that high doses may be required to achieve therapeutic effects.
Direcciones Futuras
There are many potential future directions for research on CP-122,721. One area of interest is the development of more potent analogs of the compound, which could lead to more effective treatments for anxiety, depression, and addiction. Additionally, further research is needed to fully understand the mechanism of action of CP-122,721, as well as its potential side effects and interactions with other drugs. Finally, clinical trials are needed to determine the safety and efficacy of CP-122,721 in humans.
Métodos De Síntesis
CP-122,721 can be synthesized using a multi-step process that involves the reaction of various starting materials. The synthesis begins with the reaction of 2-nitrobenzaldehyde and 2-furanylmethylamine to form 2-[(2-furanylmethyl)amino]-5-nitrobenzaldehyde. This intermediate is then reduced to form 2-[(2-furanylmethyl)amino]-5-aminobenzaldehyde, which is then reacted with cyclopentylmagnesium bromide to form 2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-furylmethyl)-5-aminobenzamide. Finally, this intermediate is methylated to yield CP-122,721.
Aplicaciones Científicas De Investigación
CP-122,721 has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant effects in animal models, making it a promising candidate for the treatment of anxiety and depression in humans. Additionally, CP-122,721 has been shown to have potential as a treatment for drug addiction, as it has been shown to reduce the rewarding effects of drugs such as cocaine and amphetamines.
Propiedades
IUPAC Name |
2-(1-cyclopentylpiperidin-4-yl)oxy-N-(furan-2-ylmethyl)-5-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4/c1-27-19-8-9-22(21(15-19)23(26)24-16-20-7-4-14-28-20)29-18-10-12-25(13-11-18)17-5-2-3-6-17/h4,7-9,14-15,17-18H,2-3,5-6,10-13,16H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXWHZRJQUNLBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC2CCN(CC2)C3CCCC3)C(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-furylmethyl)-5-methoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-2-methylcyclohexyl}-4-phenylpiperazine](/img/structure/B5219420.png)

![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine](/img/structure/B5219446.png)
![tert-butyl 4-(1-(2,4-dimethylphenyl)-3-{[(4-fluorophenyl)amino]carbonyl}-1H-pyrazol-4-yl)-1-piperidinecarboxylate](/img/structure/B5219458.png)
![1-(4-bromophenyl)-3-[(2-methyl-5-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5219463.png)
![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2-furamide](/img/structure/B5219472.png)
![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(1H-imidazol-2-ylmethyl)piperidine](/img/structure/B5219476.png)
![N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide](/img/structure/B5219478.png)
![3-(4-methoxyphenyl)-11-(4-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5219483.png)
![11-(2,4-dichlorophenyl)-3,3-dimethyl-10-(phenylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5219489.png)


![5-{[(2-methoxyphenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5219507.png)
![N-(2,5-difluorophenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5219508.png)